(R)-2-(1-Methylpyrrolidin-3-YL)acetic acid
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Overview
Description
2-(1-Methyl-3-pyrrolidinyl)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe pyrrolidine ring is known for its versatility and ability to enhance the pharmacokinetic properties of drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-pyrrolidinyl)acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of a suitable precursor with formaldehyde and a base, such as potassium carbonate, in a solvent like toluene . Another approach involves the use of methanesulfonic acid under reflux conditions to form the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-3-pyrrolidinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrrolidine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-Methyl-3-pyrrolidinyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-3-pyrrolidinyl)acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, leading to increased biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Proline: An amino acid with a pyrrolidine ring.
Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to another ring.
Uniqueness
2-(1-Methyl-3-pyrrolidinyl)acetic acid is unique due to its specific functional groups and the presence of the methyl group on the pyrrolidine ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-[(3R)-1-methylpyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-8-3-2-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
GXZULSXLGWEQFS-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1CC[C@@H](C1)CC(=O)O |
Canonical SMILES |
CN1CCC(C1)CC(=O)O |
Origin of Product |
United States |
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